1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a urea moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable benzyl halide to form the 4-((4-methylpiperazin-1-yl)methyl)phenyl intermediate.
Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with amine or alkane groups.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzylamino)phenyl)-3-(3-phenylpropyl)urea: Similar structure with a benzylamino group instead of a piperazine ring.
1-(4-(Dimethylamino)phenyl)-3-(3-phenylpropyl)urea: Contains a dimethylamino group in place of the piperazine ring.
Uniqueness
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring, in particular, allows for versatile modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-25-14-16-26(17-15-25)18-20-9-11-21(12-10-20)24-22(27)23-13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGIPTAAWCTVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.